molecular formula C8H19Br2N B1377728 4-Bromo-N,N-diethyl-1-butanamine Hydrobromide CAS No. 856988-73-3

4-Bromo-N,N-diethyl-1-butanamine Hydrobromide

Cat. No. B1377728
M. Wt: 289.05 g/mol
InChI Key: NGJQLNOUGAUWCD-UHFFFAOYSA-N
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Description

Synthesis Analysis

4-Bromo-N,N-diethyl-1-butanamine Hydrobromide is an important chemical reagent used in a variety of laboratory and industrial applications, particularly in the synthesis of pharmaceuticals and other organic compounds. It has been studied extensively in the laboratory and is widely used in research and development, due to its relatively low toxicity, low cost, and ease of synthesis.


Molecular Structure Analysis

The molecular formula of 4-Bromo-N,N-diethyl-1-butanamine Hydrobromide is C8H19Br2N . It has an average mass of 289.051 Da and a monoisotopic mass of 286.988403 Da .

Scientific Research Applications

Organic Synthesis and Medicinal Chemistry Applications

4-Bromo-N,N-diethyl-1-butanamine Hydrobromide appears to be an important intermediate in organic synthesis, extensively utilized in medicinal, pesticide, and chemical fields. Wang Ling-ya (2015) discussed the synthesis process, emphasizing its efficiency, low production cost, and environmentally friendly nature, making it valuable for industrial applications (Wang Ling-ya, 2015).

Halogenation and Bromination Reactions

The compound plays a significant role in halogenation and bromination reactions. Studies demonstrate its utility in these reactions across a variety of organic compounds, indicating its versatility and significance in chemical synthesis. For instance, Kaszás (2000) explored the bromination of butyl rubber, highlighting the controlled synthesis and potential for producing highly uniform material, showcasing the compound's importance in material science and industrial applications (Kaszás, 2000).

Catalytic and Kinetic Studies

Kinetic and catalytic properties of related brominated compounds have been a subject of research, indicating the significance of these compounds in understanding reaction mechanisms and enhancing chemical processes. For example, Sedlák et al. (2002) conducted a detailed kinetic study on the formation and decomposition of certain brominated compounds, providing valuable insights into their behavior in various chemical environments (Sedlák et al., 2002).

Synthesis of Complex Organic Molecules

Several studies focus on the synthesis of complex organic molecules using brominated compounds as intermediates or reactants. These studies underscore the pivotal role of such compounds in the synthesis of biologically active molecules, potential drug candidates, and other complex organic structures. Jin Longlon (2014) highlighted the synthesis of specific side chains of telithromycin, demonstrating the compound's utility in pharmaceutical research and development (Jin Longlon, 2014).

properties

IUPAC Name

4-bromo-N,N-diethylbutan-1-amine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18BrN.BrH/c1-3-10(4-2)8-6-5-7-9;/h3-8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGJQLNOUGAUWCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCCBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-N,N-diethyl-1-butanamine Hydrobromide

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